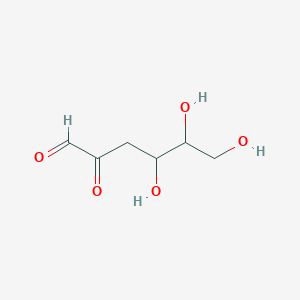
3-deoxy Glucosone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy Glucosone is a highly reactive dicarbonyl sugar, known for its role as a marker for diabetes. It is a product of the Maillard reaction, which occurs when glucose reacts with amino groups in proteins. This compound is significant due to its involvement in the formation of advanced glycation end-products (AGEs), which are linked to various diseases such as diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .
Méthodes De Préparation
3-Deoxy Glucosone can be synthesized through several methods:
Maillard Reaction: This natural process involves the reaction of glucose with primary amino groups of lysine or arginine in proteins.
Degradation of Fructose 3-Phosphate: Another pathway involves the degradation of fructose 3-phosphate, which also leads to the formation of this compound.
Analyse Des Réactions Chimiques
3-Deoxy Glucosone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, contributing to the formation of AGEs.
Reduction: This reaction can lead to the formation of less reactive compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Reaction conditions: Typically involve physiological pH and temperature.
Applications De Recherche Scientifique
3-Deoxy Glucosone has a wide range of applications in scientific research:
Biology: It plays a role in studying the Maillard reaction and its impact on biological systems.
Medicine: It is a marker for diabetes and is involved in the study of diabetic complications.
Industry: It is used in cross-linking studies due to its reactivity with protein amino groups.
Mécanisme D'action
3-Deoxy Glucosone exerts its effects through the formation of AGEs. It reacts with amino groups in proteins, leading to the formation of AGEs, which can alter protein structure and function. This process is accelerated in hyperglycemic conditions, contributing to diabetic complications. The molecular targets include proteins such as collagen and crystallin, and the pathways involved are related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
3-Deoxy Glucosone is unique due to its high reactivity and role in AGE formation. Similar compounds include:
- **Methylgly
Propriétés
IUPAC Name |
4,5,6-trihydroxy-2-oxohexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
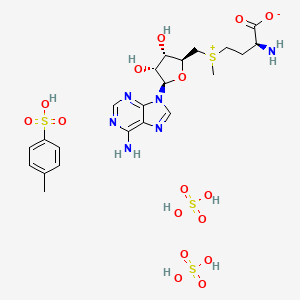
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
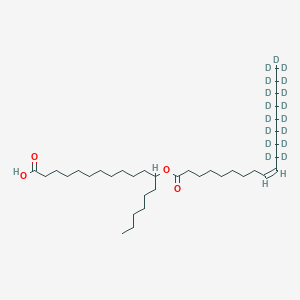
![3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride](/img/structure/B10765679.png)
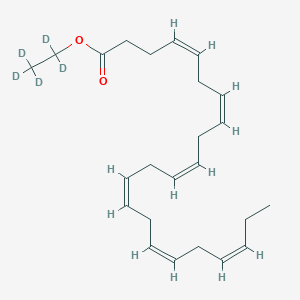


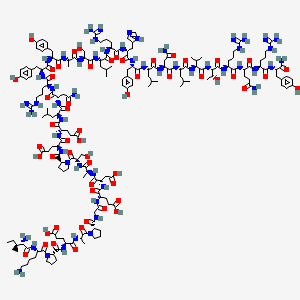
![(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B10765715.png)
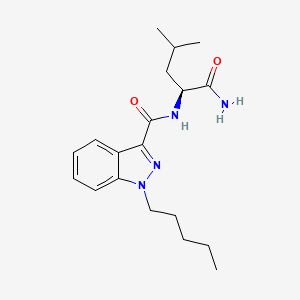
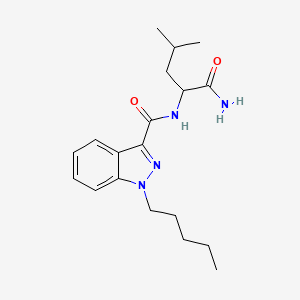
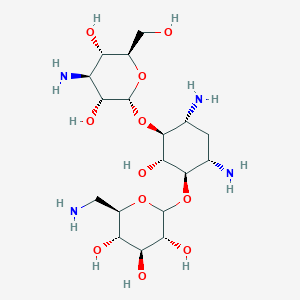
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B10765788.png)

